molecular formula C19H25N3O2S B14245863 N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide CAS No. 515172-79-9

N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide

Cat. No.: B14245863
CAS No.: 515172-79-9
M. Wt: 359.5 g/mol
InChI Key: YKMNMUDKPVHDEW-OALUTQOASA-N
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Description

N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide is a chemical compound with the molecular formula C19H25N3O2S and a molecular weight of 359.486 g/mol . This compound features a piperidine ring, a sulfonamide group, and a chiral center, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the piperidine ring may interact with receptors or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
  • N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide derivatives

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its chiral center also adds to its uniqueness, allowing for enantioselective interactions with biological targets .

Properties

CAS No.

515172-79-9

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide

InChI

InChI=1S/C19H25N3O2S/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-25(23,24)22-14-8-3-9-15-22/h1-2,4-7,10-13,18-19,21H,3,8-9,14-15,20H2/t18-,19-/m0/s1

InChI Key

YKMNMUDKPVHDEW-OALUTQOASA-N

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Origin of Product

United States

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